1,2-Difluoro-4-isopropoxy-3-methoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

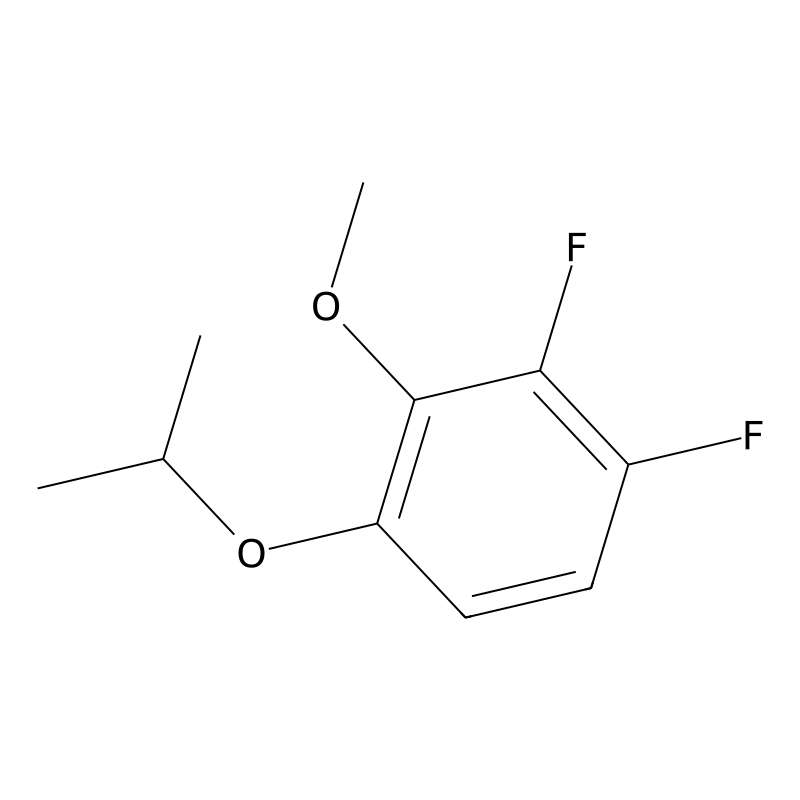

1,2-Difluoro-4-isopropoxy-3-methoxybenzene is an organic compound characterized by the presence of two fluorine atoms, an isopropoxy group, and a methoxy group attached to a benzene ring. Its molecular formula is , and it features a unique arrangement of substituents that impact its chemical behavior and potential applications. The compound's structure can be represented as follows:

textOCH3 | F - C6H3 - O - C(CH3)2 | F

This compound is part of a class of fluorinated aromatic compounds that are often studied for their unique properties and reactivity due to the electronegative fluorine atoms.

- Electrophilic Aromatic Substitution: The presence of fluorine and methoxy groups can influence the reactivity of the aromatic ring towards electrophiles.

- Nucleophilic Substitution: The isopropoxy group may undergo nucleophilic substitution reactions under specific conditions.

- Cross-Coupling Reactions: This compound can be utilized in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form biaryl compounds .

The synthesis of 1,2-difluoro-4-isopropoxy-3-methoxybenzene can be achieved through several methods:

- Fluorination Reactions: Starting from 4-isopropoxy-3-methoxybenzene, fluorination can be performed using reagents such as Selectfluor or other electrophilic fluorinating agents to introduce the fluorine atoms at the desired positions on the benzene ring.

- Alkylation Reactions: The isopropoxy group can be introduced via alkylation methods using isopropyl alcohol in the presence of an acid catalyst.

- Bromination followed by Fluorination: A brominated precursor may be synthesized first (e.g., 1-bromo-4-isopropoxy-3-methoxybenzene) and subsequently subjected to fluorination.

1,2-Difluoro-4-isopropoxy-3-methoxybenzene has potential applications in various fields:

- Pharmaceuticals: Its unique structure may lead to the development of new drugs with improved efficacy or reduced side effects.

- Agricultural Chemicals: Similar compounds are often explored as herbicides or pesticides due to their enhanced stability and bioactivity.

- Material Science: The compound may serve as a building block for advanced materials or coatings, particularly those requiring specific thermal or chemical resistance.

Interaction studies involving 1,2-difluoro-4-isopropoxy-3-methoxybenzene could focus on its reactivity with biological macromolecules such as proteins or nucleic acids. Investigating how this compound interacts with enzymes or receptors could reveal its potential therapeutic applications or toxicological profiles. Additionally, studies on its interactions with other chemical species in synthetic pathways would provide insights into its utility in organic synthesis.

Several compounds share structural similarities with 1,2-difluoro-4-isopropoxy-3-methoxybenzene. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Isopropoxy-3-methoxybenzene | No fluorine atoms | Commonly used as a precursor in organic synthesis. |

| 1-Bromo-2,4-difluoro-3-methoxybenzene | Contains bromine | Exhibits different reactivity patterns due to bromine. |

| 1-Fluoro-2,4-dimethoxybenzene | One fluorine atom | Altered electronic properties compared to difluoro derivatives. |

| 4-Fluoro-3-isopropoxybenzene | One fluorine atom | Potentially different biological activity profile. |

The uniqueness of 1,2-difluoro-4-isopropoxy-3-methoxybenzene lies in its specific combination of substituents that influence both its chemical reactivity and biological interactions more distinctly than other similar compounds.